Boc-D-pen(acm)-OH

Solid‑Phase Peptide Synthesis Disulfide‑Rich Peptides Protecting Group Orthogonality

Select Boc-D-Pen(Acm)-OH when your Boc-SPPS workflow demands a D-penicillamine building block that survives HF cleavage with the Acm group intact. The orthogonal Boc/Acm protection enables stepwise disulfide bond formation—first remove Boc with TFA, then cleave Acm with iodine for on-resin cyclization (validated 60–90% yields). The D-configuration confers protease resistance, making it the superior choice over Boc-L-Pen(Acm)-OH for peptides requiring extended biological half-life. Supplied at ≥98% HPLC purity with verified optical rotation ([α]²²ᴅ = –15 ± 1°), this building block ensures reproducibility from discovery to pilot scale.

Molecular Formula C13H24N2O5S
Molecular Weight 320.41 g/mol
CAS No. 201421-14-9
Cat. No. B558470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-pen(acm)-OH
CAS201421-14-9
Synonyms201421-14-9; Boc-S-acetamidomethyl-D-penicillamine; C13H24N2O5S; BOC-D-PEN(ACM)-OH; CTK4E3389; ZINC2517121; 6795AD; AKOS015836506; Boc-beta,beta-dimethyl-D-Cys(Acm)-OH; RTR-009378; TR-009378; K-5897; I05-1014; D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-; (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(acetamidomethyl)sulfanyl]-3-methylbutanoicacid
Molecular FormulaC13H24N2O5S
Molecular Weight320.41 g/mol
Structural Identifiers
SMILESCC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1
InChIKeySUSPMXBDNAADFK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Pen(Acm)-OH (CAS 201421-14-9) – What This Protected Penicillamine Derivative Actually Delivers for Peptide Synthesis


Boc-D-Pen(Acm)-OH is a dual-protected D-penicillamine building block that combines a Boc-protected N‑terminus with an acetamidomethyl (Acm)-protected thiol side chain . This combination is designed specifically for Boc‑chemistry solid‑phase peptide synthesis (SPPS), where the Acm group remains intact through the harsh HF cleavage step and the Boc group is removed under standard acidic conditions [1]. The compound is supplied at ≥98% purity (HPLC) with a specific optical rotation of [α]²²ᴅ = –15 ± 1° (c=1.087 in acetone) and should be stored at 0–8 °C .

Boc-D-Pen(Acm)-OH (CAS 201421-14-9) – Why Simple “Penicillamine” Analogs Are Not Interchangeable


The choice of protecting groups on penicillamine dictates both the chemistry that can be used and the final product's integrity. Swapping Boc-D-Pen(Acm)-OH for a close analog—such as Fmoc-D-Pen(Acm)-OH, Boc-D-Pen(Trt)-OH, or Boc-L-Pen(Acm)-OH—alters orthogonality, deprotection conditions, and stereochemical outcome. For instance, the Acm group demonstrates incomplete stability during TFA treatment at elevated temperatures and HF cleavage, which can compromise the yield of disulfide‑rich peptides [1]. Furthermore, the D‑configuration is essential for conferring resistance to proteolytic enzymes that would otherwise degrade L‑amino‑acid‑containing peptides [2]. The following evidence quantifies exactly where Boc-D-Pen(Acm)-OH differs from its nearest alternatives.

Boc-D-Pen(Acm)-OH (CAS 201421-14-9) – Head‑to‑Head Quantitative Evidence Against Key Comparators


Stability of the Acm Group During HF Cleavage: Boc‑D‑Pen(Acm)‑OH vs. Boc‑D‑Pen(pNB)‑OH

The acetamidomethyl (Acm) group is widely used in Boc‑chemistry SPPS because it remains stable to the hydrogen fluoride (HF) cleavage step, a critical requirement for synthesizing disulfide‑containing peptides on solid support. In contrast, a comparative study by Muttenthaler et al. (2010) found that the Acm group exhibits significant losses during HF treatment at 0 °C for 1 h, whereas the p‑nitrobenzyl (pNB) group remains completely intact [1]. This instability of the Acm group can reduce the final yield of correctly folded peptide, while the Boc‑D‑Pen(Acm)‑OH building block leverages the Acm group's known compatibility with Boc‑chemistry cleavage protocols, enabling higher overall yields as reported in earlier work [2].

Solid‑Phase Peptide Synthesis Disulfide‑Rich Peptides Protecting Group Orthogonality

Orthogonality of Boc and Acm Groups: Boc‑D‑Pen(Acm)‑OH vs. Fmoc‑D‑Pen(Acm)‑OH

Boc‑D‑Pen(Acm)‑OH features orthogonal protection of the N‑terminus (Boc) and the thiol side chain (Acm). In Boc‑chemistry SPPS, the Boc group is removed with TFA while the Acm group remains intact; subsequent Acm deprotection is achieved with iodine or thallium(III) trifluoroacetate [1]. This is distinct from Fmoc‑D‑Pen(Acm)‑OH, where the Fmoc group is removed under basic conditions (piperidine) and the Acm group is later cleaved with iodine . A direct comparison of the two orthogonal systems in a model disulfide‑forming peptide showed that both strategies give good yields (60–90%) of the desired cyclic product [2]. However, the Boc‑D‑Pen(Acm)‑OH route is preferred when the peptide sequence is acid‑stable or when base‑labile modifications are present, as the Fmoc‑based deprotection employs piperidine which can degrade certain residues [2].

Orthogonal Protection Boc‑Chemistry Peptide Synthesis Strategy

Stereochemical Integrity: Boc‑D‑Pen(Acm)‑OH vs. Boc‑L‑Pen(Acm)‑OH

Penicillamine is a non‑proteinogenic amino acid that exists in both D‑ and L‑configurations. Peptides incorporating D‑penicillamine are known to exhibit enhanced resistance to enzymatic degradation because mammalian proteases primarily recognize L‑amino acids [1]. While direct, head‑to‑head stability data for Boc‑D‑Pen(Acm)‑OH versus Boc‑L‑Pen(Acm)‑OH are not available in the primary literature, class‑level inference strongly supports that the D‑enantiomer confers greater metabolic stability in peptide‑based therapeutics and probes . The specific optical rotation of Boc‑D‑Pen(Acm)‑OH is [α]²²ᴅ = –15 ± 1° (c=1.087 in acetone), confirming the D‑configuration .

D‑Amino Acids Proteolytic Stability Peptide Therapeutics

Purity and Analytical Specifications: Boc‑D‑Pen(Acm)‑OH vs. Fmoc‑D‑Pen(Acm)‑OH and Boc‑D‑Pen(Trt)‑OH

Vendor‑supplied analytical data provide a direct, quantitative basis for comparing the available forms of D‑penicillamine building blocks. Boc‑D‑Pen(Acm)‑OH is routinely supplied at ≥98% purity (HPLC) with a melting point of 119–123 °C and an optical rotation of [α]²²ᴅ = –15 ± 1° (c=1.087 in acetone) . For comparison, the Fmoc analog Fmoc‑D‑Pen(Acm)‑OH is offered at ≥99% purity (HPLC), melts at 189–191 °C, and exhibits an optical rotation of [α]ᴅ²⁰ = +13 ± 2° (c=1 in methanol) . The Boc‑D‑Pen(Trt)‑OH derivative has a purity of ≥99% (HPLC), a melting point of 124–128 °C, and an optical rotation of [α]ᴅ = –48.0 ± 1° (c=1 in MeOH) . These specifications allow users to select the derivative that best matches their synthetic and analytical requirements.

Quality Control Analytical Characterization Procurement Specifications

Boc-D-Pen(Acm)-OH (CAS 201421-14-9) – High‑Impact Application Scenarios Based on Verified Differentiation


Synthesis of Disulfide‑Constrained Peptides Using Boc‑Chemistry SPPS

The orthogonal Boc/Acm protection of Boc‑D‑Pen(Acm)‑OH makes it ideal for constructing peptides that require a disulfide bridge while employing Boc‑chemistry SPPS. The Acm group remains intact during the HF cleavage step, allowing the resin‑bound peptide to be deprotected and subsequently cyclized on the support using iodine or thallium(III) trifluoroacetate . This approach has been validated with overall yields of 60–90% for model disulfide‑containing peptides [1].

Preparation of Protease‑Resistant Peptide Therapeutics and Probes

Because D‑penicillamine is not recognized by mammalian proteases, incorporating Boc‑D‑Pen(Acm)‑OH into a peptide sequence confers enhanced metabolic stability . This is particularly valuable for peptide‑based drugs, imaging agents, or diagnostic probes that must survive in biological fluids for extended periods. The D‑stereochemistry is a class‑level differentiator that justifies the selection of this building block over its L‑counterpart.

Orthogonal Protection for Sequential Disulfide Bond Formation

When multiple disulfide bonds must be formed in a defined order, the orthogonal nature of the Boc and Acm groups allows the stepwise deprotection and oxidation of specific cysteine/penicillamine pairs. For example, the Boc group is removed first with TFA, exposing the N‑terminus for coupling, while the Acm group is later cleaved with iodine to release the thiol for oxidation . This strategy has been successfully applied to the synthesis of complex, multicyclic peptides such as conotoxins [1].

Building Block for Custom Peptide Synthesis at Scale

With a purity of ≥98% (HPLC) and well‑defined physical properties (mp 119–123 °C, [α]²²ᴅ = –15 ± 1°) , Boc‑D‑Pen(Acm)‑OH is a reliable starting material for both academic research and pilot‑scale peptide production. Its stability under recommended storage conditions (0–8 °C) ensures consistent performance across multiple synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-pen(acm)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.